molecular formula C12H22N2O2 B1488587 4-(1-Hydroxyethyl)-1-prolylpiperidine CAS No. 1692716-44-1

4-(1-Hydroxyethyl)-1-prolylpiperidine

Cat. No.: B1488587
CAS No.: 1692716-44-1
M. Wt: 226.32 g/mol
InChI Key: WZWXOUZQDVPBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxyethyl)-1-prolylpiperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1-hydroxyethyl group and at the 1-position with a prolyl moiety (a proline-derived substituent). The 1-hydroxyethyl group (-CH(OH)CH₃) contributes to polarity and hydrogen-bonding capacity, which may enhance solubility or receptor binding.

Properties

CAS No.

1692716-44-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[4-(1-hydroxyethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-9(15)10-4-7-14(8-5-10)12(16)11-3-2-6-13-11/h9-11,13,15H,2-8H2,1H3

InChI Key

WZWXOUZQDVPBCE-UHFFFAOYSA-N

SMILES

CC(C1CCN(CC1)C(=O)C2CCCN2)O

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCN2)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Hydroxyethyl-Substituted Compounds
Compound Boiling Point (°C) Density (g/cm³) Key Substituents
This compound* N/A N/A Prolyl, hydroxyethyl
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate 318.2±15.0 1.1±0.1 Boc, hydroxyethyl
2,7-Bis(1-hydroxyethyl)-fluorene N/A N/A Fluorene, 2× hydroxyethyl

*Direct data unavailable; inferred from analogs.

Research Findings and Implications

  • Synthetic Utility : The Boc-protected derivative () is pivotal in synthesizing 4-(1-hydroxyethyl)piperidine scaffolds. Deprotection may yield the target compound for pharmaceutical testing .
  • Conformational Effects : Prolyl substitution may restrict piperidine puckering, altering interactions with biological targets compared to flexible analogs like 3-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine .

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